molecular formula C10H14O2 B14339656 Methyl 3-(cyclohex-3-en-1-yl)prop-2-enoate CAS No. 103441-09-4

Methyl 3-(cyclohex-3-en-1-yl)prop-2-enoate

Cat. No.: B14339656
CAS No.: 103441-09-4
M. Wt: 166.22 g/mol
InChI Key: XZBKTWSLXFAUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclohex-3-en-1-yl)prop-2-enoate is an organic compound that belongs to the class of enoate esters It is characterized by the presence of a cyclohexene ring attached to a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclohex-3-en-1-yl)prop-2-enoate typically involves the esterification of 3-(cyclohex-3-en-1-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohex-3-en-1-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(cyclohex-3-en-1-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclohex-3-en-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate
  • Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate

Uniqueness

Methyl 3-(cyclohex-3-en-1-yl)prop-2-enoate is unique due to its specific cyclohexene ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

103441-09-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl 3-cyclohex-3-en-1-ylprop-2-enoate

InChI

InChI=1S/C10H14O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3

InChI Key

XZBKTWSLXFAUMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1CCC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.